2,2-Dimethoxypropane-1,3-diol
Overview
Description
2,2-Dimethoxypropane-1,3-diol is an organic compound with the molecular formula C5H12O4. It is a colorless liquid that is primarily used in organic synthesis and various industrial applications. This compound is known for its role as a reagent in chemical reactions, particularly in the formation of acetonides and as a water scavenger in water-sensitive reactions .
Mechanism of Action
Target of Action
The primary target of 2,2-Dimethoxypropane-1,3-diol is water in water-sensitive reactions . It acts as a water scavenger, reacting with water to form acetone and methanol .
Mode of Action
This compound interacts with its target (water) through an acid-catalyzed reaction . This reaction is quantitative, meaning it proceeds until one of the reactants (in this case, water or this compound) is completely consumed .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the formation of acetone and methanol from water . This reaction can be used to accurately determine the amount of water in a sample, providing an alternative to the Karl Fischer method . Additionally, this compound is used to prepare acetonides .
Result of Action
The result of the action of this compound is the formation of acetone and methanol . This reaction is used in various applications, including the preparation of acetonides and the dehydration of animal tissue in histology .
Action Environment
The action of this compound is influenced by the presence of water, as it is used as a water scavenger in water-sensitive reactions . Therefore, the compound’s action, efficacy, and stability are likely to be influenced by environmental factors that affect the availability of water.
Biochemical Analysis
Biochemical Properties
It is known that the compound can react with inorganic acids and carboxylic acids to form esters plus water . It can also be converted to aldehydes or acids by oxidizing agents .
Molecular Mechanism
It is known that the compound can react quantitatively with water to form acetone and methanol . This property can be used to accurately determine the amount of water in a sample .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethoxypropane-1,3-diol can be synthesized through the condensation of acetone and methanol. The reaction is typically catalyzed by an acid, such as sulfuric acid, which facilitates the formation of the desired product. The reaction proceeds as follows: [ \text{CH}_3\text{COCH}_3 + 2\text{CH}_3\text{OH} \rightarrow (\text{CH}_3)_2\text{C(OCH}_3)_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethoxypropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes or acids.
Reduction: It can be reduced to form alcohols.
Substitution: It reacts with inorganic acids and carboxylic acids to form esters and water.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reactions with acids like hydrochloric acid or acetic acid are typical.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Esters and water.
Scientific Research Applications
2,2-Dimethoxypropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of acetonides and as a water scavenger.
Biology: It is employed in the dehydration of biological tissues for histological studies.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of various chemicals and as a solvent in industrial processes
Comparison with Similar Compounds
2,2-Dimethoxypropane: Similar in structure but lacks the hydroxyl groups.
2,2-Dimethylpropane-1,3-diol: Similar in structure but has methyl groups instead of methoxy groups.
Uniqueness: 2,2-Dimethoxypropane-1,3-diol is unique due to its dual functionality as both a diol and a dimethoxy compound. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts .
Properties
IUPAC Name |
2,2-dimethoxypropane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4/c1-8-5(3-6,4-7)9-2/h6-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRZFKCRTXTLLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CO)(CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456058 | |
Record name | 2,2-dimethoxypropane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153214-82-5 | |
Record name | 2,2-dimethoxypropane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,2-Dimethoxypropane-1,3-diol in the synthesis of Dihydroxyacetone phosphate (DHAP)?
A1: this compound serves as a key intermediate in a novel synthesis pathway for Dihydroxyacetone phosphate (DHAP) []. This pathway starts with the conversion of dihydroxyacetone dimer (DHA) into this compound. This compound then undergoes enzymatic desymmetrization by acetylation using lipase AK. This step is crucial for introducing chirality into the molecule, a necessary feature for DHAP. Subsequent phosphorylation and deprotection steps ultimately yield DHAP in high purity and yield [].
Q2: How is this compound used in macromolecular engineering?
A2: this compound serves as a precursor to its corresponding cyclic carbonate monomer, this compound carbonate (TMC(OMe)2) []. This monomer is valuable in ring-opening polymerization (ROP) reactions, particularly for creating block copolymers with tunable properties []. Researchers have successfully incorporated TMC(OMe)2 into copolymers alongside other monomers like trimethylene carbonate (TMC) []. This strategy allows for the fine-tuning of the thermal and mechanical characteristics of the resulting polymers, offering a platform for developing materials with tailored properties [].
Q3: Can you elaborate on the “immortal” ring-opening polymerization technique mentioned in relation to this compound?
A3: "Immortal" ring-opening polymerization (iROP) is characterized by the use of specific catalytic systems that enable precise control over the polymerization process []. In the context of this compound-derived monomers like TMC(OMe)2, iROP, facilitated by catalysts such as [(BDIiPr)Zn(N(SiMe3)2)] or BEMP, allows for the creation of well-defined block copolymers []. This controlled polymerization is vital for tailoring the monomer sequence and ultimately dictating the final properties of the resulting copolymer materials [].
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